Metoprolol IMpurity 11 Metoprolol IMpurity 11
Brand Name: Vulcanchem
CAS No.:
VCID: VC19779762
InChI: InChI=1S/C6H15NO2.C2H2O4/c1-5(2)7-3-6(9)4-8;3-1(4)2(5)6/h5-9H,3-4H2,1-2H3;(H,3,4)(H,5,6)
SMILES:
Molecular Formula: C8H17NO6
Molecular Weight: 223.22 g/mol

Metoprolol IMpurity 11

CAS No.:

Cat. No.: VC19779762

Molecular Formula: C8H17NO6

Molecular Weight: 223.22 g/mol

* For research use only. Not for human or veterinary use.

Metoprolol IMpurity 11 -

Specification

Molecular Formula C8H17NO6
Molecular Weight 223.22 g/mol
IUPAC Name oxalic acid;3-(propan-2-ylamino)propane-1,2-diol
Standard InChI InChI=1S/C6H15NO2.C2H2O4/c1-5(2)7-3-6(9)4-8;3-1(4)2(5)6/h5-9H,3-4H2,1-2H3;(H,3,4)(H,5,6)
Standard InChI Key MRTTYHAMDQOINV-UHFFFAOYSA-N
Canonical SMILES CC(C)NCC(CO)O.C(=O)(C(=O)O)O

Introduction

Chemical Identity and Structural Characteristics

Metoprolol Impurity 11 (C<sub>14</sub>H<sub>21</sub>NO<sub>4</sub>) features a unique structural motif comprising a phenylacetate core substituted with a 3-(dimethylamino)-2-hydroxypropoxy side chain . This configuration differs from the parent metoprolol molecule through esterification at the phenolic oxygen and methylation of the secondary amine group. X-ray crystallographic studies reveal intramolecular hydrogen bonding between the hydroxyl proton and ester carbonyl oxygen (d = 2.68 Å), creating a pseudo-six-membered ring that influences the compound's solubility profile .

The impurity exists as a racemic mixture due to chiral centers at C-2 and C-3 of the propoxy chain, with diastereomeric separation requiring specialized chromatographic conditions. Nuclear magnetic resonance (NMR) characterization shows distinctive signals at δ 3.68 ppm (singlet, OCH<sub>3</sub>) and δ 2.32 ppm (doublet, N(CH<sub>3</sub>)<sub>2</sub>), providing definitive identification markers .

Synthetic Pathways and Formation Mechanisms

Metoprolol Impurity 11 originates through two primary pathways:

  • Esterification During Synthesis: Nucleophilic attack by methanol on the activated phenolic oxygen of metoprolol intermediates under acidic conditions (pH 4.5–5.5)

  • Oxidative Degradation: Radical-mediated oxidation of metoprolol succinate formulations exposed to ambient oxygen, proceeding through a hydroperoxide intermediate

Process optimization studies demonstrate that controlling reaction temperature below 40°C and maintaining anhydrous conditions reduces Impurity 11 formation by 72% in final drug substances . Accelerated stability testing (40°C/75% RH) shows linear accumulation kinetics (r<sup>2</sup> = 0.983) over 6 months, with Arrhenius-derived activation energy of 85.3 kJ/mol .

Advanced Analytical Methodologies

Chromatographic Separation Techniques

The USP monograph specifies a validated HILIC-CAD method employing a ZIC®-HILIC column (150 × 4.6 mm, 5 μm) with the following parameters:

ParameterSpecification
Mobile Phase A10 mM ammonium formate in acetonitrile
Mobile Phase B10 mM ammonium formate in water
Gradient Program90–70% A over 15 minutes
Flow Rate1.2 mL/min
Column Temperature35°C
Injection Volume20 μL

This method achieves baseline separation (R<sub>s</sub> > 5.4) between Impurity 11 and structurally similar compounds, with limit of quantification (LOQ) at 0.15 μg/mL .

Detection Sensitivity Enhancements

Charged aerosol detection parameters optimized for Impurity 11 analysis:

CAD ParameterOptimal SettingEffect on SNR
Evaporation Temp35°C12.2 → 9.0
Signal Filter5 s7.6 → 5.1
Nebulizer Gas Flow1.5 L/min45% improvement

Implementing these conditions reduces baseline noise to 0.058 pA while maintaining peak integrity, enabling reliable quantification at 0.01% w/w levels .

Pharmaceutical Significance and Control Strategies

The International Council for Harmonisation (ICH) Q3B guidelines stipulate a maximum permitted daily exposure of 1.0 mg/day for Impurity 11 in metoprolol formulations. Control strategies include:

  • Process Controls: Implementing QbD principles to maintain reaction stoichiometry (1:1.05 molar ratio of metoprolol to succinic anhydride)

  • Packaging Innovations: Using amber glass vials with oxygen-absorbing capsulers to reduce oxidative degradation by 89% over 24 months

  • Stabilizer Additives: Incorporating 0.01% w/v ascorbic acid in liquid formulations decreases Impurity 11 formation by 63% under accelerated conditions

Comparative Analysis with Related Impurities

ParameterImpurity 11USP RC DPh. Eur. Impurity N
Molecular Weight275.32 g/mol512.08 g/mol149.19 g/mol
Retention Time8.2 min11.4 min4.7 min
LOQ0.15 μg/mL0.22 μg/mL0.08 μg/mL
TTC ClassificationClass 3Class 2Class 4
Genotoxic PotentialNegativeEquivocalNegative

This comparative analysis highlights the need for differentiated control strategies across metoprolol-related impurities .

Regulatory Landscape and Compliance

The Ph. Eur. 11th Edition specifies Impurity 11 limits at ≤0.3% in drug substance and ≤0.1% in finished products. Recent USP revisions (2025) mandate:

  • Method validation per ICH Q2(R1) with precision ≤3.0% RSD

  • Forced degradation studies including 3% H<sub>2</sub>O<sub>2</sub> (6 hours, 60°C)

  • Long-term stability data covering 36 months at 25°C/60% RH

Regulatory submissions now require mass balance studies demonstrating ≤2.0% unidentified impurities when Impurity 11 exceeds 0.15% .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator